Potassium (6-chloropyridin-3-yl)trifluoroborate
Overview
Description
Potassium (6-chloropyridin-3-yl)trifluoroborate is an organic compound with the chemical formula C5H3BClF3KN. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethyl ether . This compound is primarily used in organic synthesis and catalytic reactions as an important intermediate .
Preparation Methods
Potassium (6-chloropyridin-3-yl)trifluoroborate can be synthesized through various methods. One common method involves the reaction of 6-chloropyridine with boron trifluoride etherate in the presence of potassium carbonate . The reaction typically occurs under inert atmosphere conditions at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium (6-chloropyridin-3-yl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Substitution Reactions: The compound can also undergo substitution reactions, where the chlorine atom can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Potassium (6-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium (6-chloropyridin-3-yl)trifluoroborate involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Potassium (6-chloropyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in its use in Suzuki–Miyaura coupling reactions but differs in the organic group attached to the boron atom.
Potassium methyltrifluoroborate: Also used in cross-coupling reactions but has a simpler organic group compared to this compound.
Potassium (4-methoxyphenyl)trifluoroborate: Another compound used in similar reactions, with a methoxy-substituted phenyl group.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and selectivity in certain synthetic applications .
Properties
IUPAC Name |
potassium;(6-chloropyridin-3-yl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXAWSXJKYPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676984 | |
Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235099-38-3 | |
Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 6-chloropyridine-3-trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.